

# Synthesis Protocol for Vipivotide Tetraxetan (PSMA-617 Precursor)

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## Compound of Interest

Compound Name: (R)-tetraMe-Tetraxetan

Cat. No.: B12371554

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## Application Notes for Researchers, Scientists, and Drug Development Professionals

### Introduction

This document provides a detailed, step-by-step protocol for the synthesis of Vipivotide tetraxetan, the non-radioactive precursor to [<sup>177</sup>Lu]Lu-PSMA-617, a radiopharmaceutical used in targeted therapy for prostate cancer.[1][2] Vipivotide tetraxetan consists of a glutamate-urea-lysine motif that targets the prostate-specific membrane antigen (PSMA), linked to the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is capable of coordinating with radionuclides like Lutetium-177.[3] The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by conjugation of the DOTA moiety in solution.

It is important to note that the user's original query for "**(R)-tetraMe-Tetraxetan**" appears to be a misnomer. The "tetraxetan" component correctly refers to the DOTA chelator. However, "(R)-tetraMe" does not correspond to a standard nomenclature for this molecule or its known derivatives. The following protocol is for the synthesis of the well-established compound, Vipivotide tetraxetan (PSMA-617).

### Overview of the Synthesis

The synthesis of Vipivotide tetraxetan can be broadly divided into three main stages:

- Solid-Phase Peptide Synthesis (SPPS): The peptide backbone, including the glutamate-urea-lysine targeting moiety and a linker, is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- DOTA Conjugation: The fully assembled and protected peptide is cleaved from the resin and then conjugated with an activated DOTA derivative (e.g., DOTA-NHS ester) in solution.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Deprotection and Purification: The final compound is deprotected and purified to a high degree using High-Performance Liquid Chromatography (HPLC).[\[3\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### Part 1: Solid-Phase Peptide Synthesis of the PSMA-617 Peptide Backbone

This protocol outlines the manual synthesis of the peptide component of Vipivotide tetraxetan on a 2-chlorotrityl chloride (2-CTC) resin.

Materials and Reagents:

- 2-chlorotrityl chloride (2-CTC) resin
- Fmoc-Glu(OtBu)-OH
- Fmoc-Lys(Alloc)-OH (or other orthogonally protected lysine)
- Triphosgene
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Methanol (MeOH)

- Coupling reagents (e.g., TBTU, HBTU)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water

#### Procedure:

- Resin Loading:
  - Swell the 2-CTC resin in anhydrous DCM.
  - Dissolve Fmoc-Glu(OtBu)-OH and DIPEA in anhydrous DCM/DMF.
  - Add the amino acid solution to the resin and shake for 2 hours at room temperature.[\[4\]](#)[\[5\]](#)
  - Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIPEA.
  - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
  - Treat the resin with a 20-25% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group.[\[5\]](#)
  - Wash the resin thoroughly with DMF and DCM.
- Urea Bond Formation:
  - To the deprotected glutamic acid on the resin, add a solution of triphosgene and DIPEA in dry DCM to form the isocyanate intermediate.[\[4\]](#)[\[5\]](#)[\[11\]](#)
  - In a separate flask, prepare a solution of the orthogonally protected lysine derivative (e.g., H-Lys(Alloc)-OtBu) and DIPEA in DCM.
  - Add the lysine solution to the resin-bound isocyanate and react to form the urea linkage.[\[4\]](#)  
[\[5\]](#)

- Peptide Chain Elongation (Linker):
  - Continue the peptide synthesis by sequential Fmoc deprotection and coupling of the linker amino acids (e.g., 2-naphthylalanine and cyclohexylalanine moieties are part of the full PSMA-617 structure) using standard coupling reagents like TBTU or HBTU.
- Cleavage from Resin:
  - Once the peptide synthesis is complete, wash the resin and dry it.
  - Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers like TIS and water, to cleave the peptide from the resin and remove the side-chain protecting groups (except for the orthogonal protecting group on lysine).

## Part 2: DOTA Conjugation

### Materials and Reagents:

- Crude peptide from Part 1
- DOTA-tris(tBu)ester or DOTA-NHS ester
- DIPEA or other suitable base
- DMF or other suitable solvent
- Diethyl ether

### Procedure:

- Conjugation Reaction:
  - Dissolve the crude peptide in DMF.
  - Add an activated DOTA derivative, such as DOTA-tris(tBu)ester, and a base like DIPEA.<sup>[3]</sup> Alternatively, DOTA-NHS ester can be used.<sup>[8][12]</sup>
  - Allow the reaction to proceed for several hours at room temperature.<sup>[3]</sup> The progress can be monitored by analytical HPLC.

- Precipitation:
  - Precipitate the crude DOTA-conjugated peptide by adding cold diethyl ether.
  - Centrifuge to collect the precipitate and wash with diethyl ether.

## Part 3: Final Deprotection and Purification

### Materials and Reagents:

- Crude DOTA-conjugated peptide
- TFA cleavage cocktail (TFA/TIS/Water)
- Reversed-phase HPLC system (preparative or semi-preparative)
- Acetonitrile (ACN)
- Deionized water
- TFA (0.1%)

### Procedure:

- Final Deprotection:
  - Treat the crude DOTA-conjugated peptide with a TFA cleavage cocktail to remove the remaining protecting groups (e.g., tBu esters on DOTA and any remaining side-chain protection).
- Purification:
  - Purify the final product by reversed-phase HPLC.[\[3\]](#)[\[9\]](#)[\[10\]](#)
  - Use a gradient of water and acetonitrile, both containing 0.1% TFA.[\[3\]](#)[\[9\]](#)
  - Collect the fractions containing the pure product.
- Lyophilization:

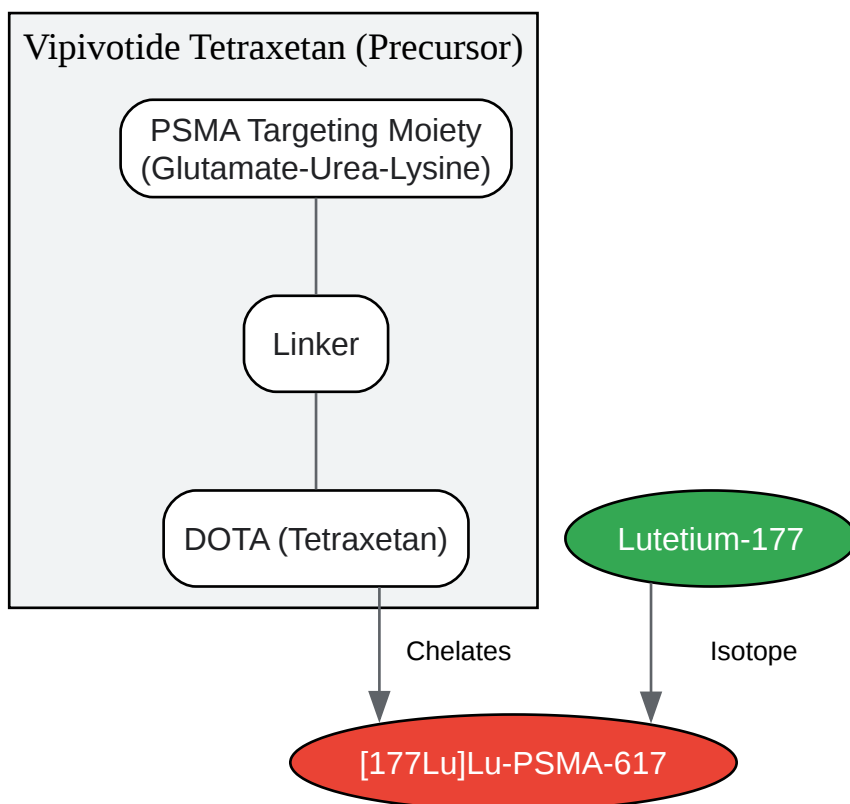
- Combine the pure fractions and lyophilize to obtain the final product as a white powder.

## Quantitative Data Summary

Parameter	Value/Range	Reference
Synthesis Scale	Up to 5 mg	[11]
Radiochemical Purity (after labeling)	>95-99%	[4][11][13]
HPLC Gradient for Purification	Linear gradient of 5-95% Acetonitrile in Water (with 0.1% TFA)	[3]
Flow Rate for HPLC	1.1 mL/min (analytical)	[3]
Inhibition Constant (Ki) of PSMA-617	0.37 nM	[1][14]

## Visualizations

### Synthesis Workflow Diagram



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